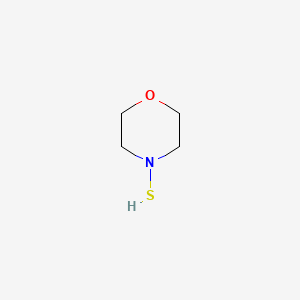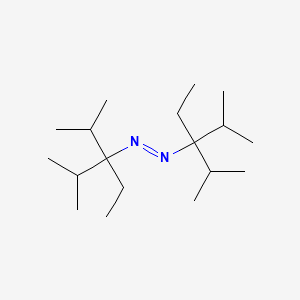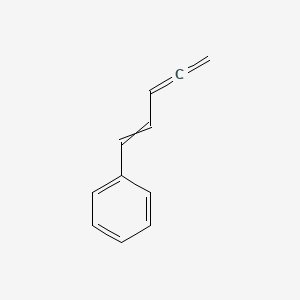
(Penta-1,3,4-trien-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Penta-1,3,4-trien-1-yl)benzene is an organic compound characterized by a benzene ring substituted with a penta-1,3,4-trienyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Penta-1,3,4-trien-1-yl)benzene typically involves the following steps:
Preparation of Penta-1,3,4-triene: This can be achieved through the dehydrohalogenation of suitable precursors such as 1,3,4-trihalopentane using strong bases like potassium tert-butoxide.
Coupling Reaction: The penta-1,3,4-triene is then coupled with benzene using transition metal catalysts such as palladium or nickel under specific conditions to form this compound.
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the triene moiety into a more saturated hydrocarbon.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and alkylating agents (alkyl halides) under appropriate conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
(Penta-1,3,4-trien-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Materials Science:
Biology and Medicine: Investigated for its potential biological activity and as a precursor for the synthesis of bioactive compounds.
Industry: Potential use in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (Penta-1,3,4-trien-1-yl)benzene depends on its specific application:
Chemical Reactions: Acts as a reactive intermediate in various organic synthesis reactions.
Biological Activity: If bioactive, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparaison Avec Des Composés Similaires
Styrene: Similar in having a vinyl group attached to a benzene ring but lacks the extended conjugation of the triene moiety.
Phenylacetylene: Contains a triple bond instead of the triene group, leading to different reactivity and applications.
1,3,5-Hexatriene: Similar in having a conjugated triene system but lacks the benzene ring.
Uniqueness: (Penta-1,3,4-trien-1-yl)benzene is unique due to its combination of a conjugated triene system with a benzene ring, providing distinct electronic properties and reactivity compared to the above-mentioned compounds.
Propriétés
Numéro CAS |
52629-64-8 |
|---|---|
Formule moléculaire |
C11H10 |
Poids moléculaire |
142.20 g/mol |
InChI |
InChI=1S/C11H10/c1-2-3-5-8-11-9-6-4-7-10-11/h3-10H,1H2 |
Clé InChI |
KPHHUUWPMZUNNZ-UHFFFAOYSA-N |
SMILES canonique |
C=C=CC=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]triacetic acid](/img/structure/B14650590.png)

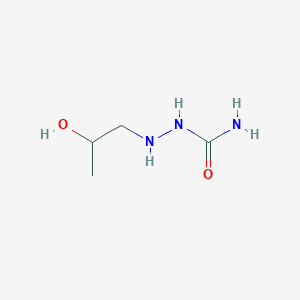
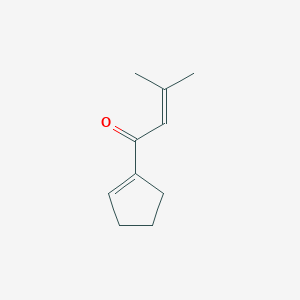
![7,7-Dimethyl-3a,4,6,7,8,9,9a,9b-octahydro-6,8-methanonaphtho[1,2-c]furan-1,3-dione](/img/structure/B14650628.png)
![2,2'-[[1,1'-Biphenyl]-2,3-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14650629.png)


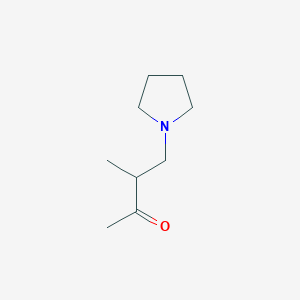
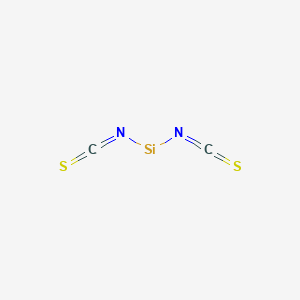
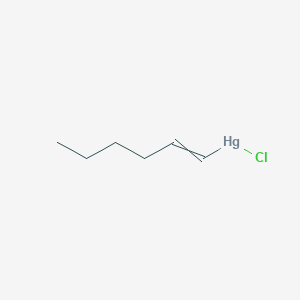
![2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14650658.png)
